G-1 vs. 17β-Estradiol: Receptor Selectivity and GPER Activation
G-1 selectively activates GPER without engaging ERα or ERβ, whereas 17β-estradiol (E2) activates all three estrogen receptors . In GPER-deficient mice, vasodilation to G-1 is completely abrogated, while E2-induced vasodilation is only reduced by ∼50%, indicating E2's residual signaling through ERα/ERβ [1]. G-1 inhibits migration of SKBr3 cells (IC50 = 0.7 nM) and MCF-7 cells (IC50 = 1.6 nM) via GPER activation, while E2's effects in these assays are confounded by ERα/ERβ cross-activation .
| Evidence Dimension | Receptor activation and functional selectivity |
|---|---|
| Target Compound Data | G-1: GPER Ki = 11 nM, EC50 = 2 nM; no ERα/ERβ activity up to 10 μM; inhibits SKBr3 migration IC50 = 0.7 nM |
| Comparator Or Baseline | 17β-Estradiol (E2): activates GPER, ERα, and ERβ; vasodilation reduced by only 50% in GPER-deficient mice |
| Quantified Difference | G-1 achieves 100% GPER selectivity at ≤10 μM; E2 has ≤50% GPER contribution to vasodilation |
| Conditions | In vitro receptor binding assays; migration assays in SKBr3 and MCF-7 cells; in vivo vasodilation in GPER knockout mice |
Why This Matters
G-1 enables unambiguous attribution of biological effects to GPER, a critical requirement for mechanistic studies and target validation.
- [1] Fredette, N. C., et al. (2017). Role of GPER in estrogen-dependent nitric oxide formation and vasodilation. Gper deletion completely abrogated vasodilator response to G-1, while reducing response to E2 by ∼50%. View Source
